1,1,4,7,7,8-Hexamethyl-S-hydrindacene
Description
Properties
CAS No. |
17465-58-6 |
|---|---|
Molecular Formula |
C18H26 |
Molecular Weight |
242.4 g/mol |
IUPAC Name |
3,3,4,5,5,8-hexamethyl-1,2,6,7-tetrahydro-s-indacene |
InChI |
InChI=1S/C18H26/c1-11-13-7-9-17(3,4)15(13)12(2)16-14(11)8-10-18(16,5)6/h7-10H2,1-6H3 |
InChI Key |
GFNBSFGVTDGSBQ-UHFFFAOYSA-N |
SMILES |
CC1=C2CCC(C2=C(C3=C1CCC3(C)C)C)(C)C |
Canonical SMILES |
CC1=C2CCC(C2=C(C3=C1CCC3(C)C)C)(C)C |
Other CAS No. |
17465-58-6 |
Synonyms |
1,2,3,5,6,7-Hexahydro-1,1,4,7,7,8-hexamethyl-s-indacene |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Structure and Reactivity
Methyl Group Configuration :
- Hexamethyl-S-hydrindacene : The six methyl groups introduce significant steric bulk, stabilizing reactive intermediates (e.g., phosphinidenes) by preventing dimerization or decomposition . This contrasts with 1,1,6,6-tetramethyl-as-hydrindacene (four methyl groups), which undergoes partial conversion to triindans under similar reaction conditions .
- Octamethyl-S-hydrindacene : The derivative 4-tropylium-8(3,4-diphenylcyclopentadienyl)-1,1,3,3,5,5,7,7-octamethyl-s-hydrindacene demonstrates enhanced NLO properties due to increased electron delocalization and rigidity .
Functional Group Modifications :
- 2,6-Diaza-1,3,5,7-tetraphosphas-hydrindacene-1,3,5,7-tetrayls : Incorporation of nitrogen and phosphorus alters electronic properties, enabling applications in radical chemistry and small-molecule activation .
- As-hydryndacene-1-ol : A hydroxylated hydrindacene derivative listed in fragrance studies, emphasizing how polar groups shift applications toward odorant chemistry .
Preparation Methods
Table 1: Comparative Analysis of Synthetic Methods
Mechanistic Insights and Side Reactions
In acid-mediated condensations, the reaction proceeds via electrophilic attack of the diolefin (isoprene) on the aromatic ring, forming a carbocation intermediate that undergoes cyclization. Competing pathways include over-alkylation and isomerization, necessitating precise stoichiometry.
For metal-catalyzed methods, the mechanism involves oxidative addition of the carbamate to Cu(II), followed by decarboxylation and C–H activation of the arene. Side products such as diarylated compounds (e.g., 1,2-bis(2,4,6-trimethylphenyl)-propane) may form if excess arene is used.
Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR) :
-
¹H NMR : Methyl groups appear as singlets at δ 1.14–2.42 ppm, while aromatic protons resonate as singlets or doublets between δ 6.71–7.57 ppm.
-
¹³C NMR : Quaternary carbons (e.g., bridgehead positions) are observed at δ 126–143 ppm, with methyl carbons at δ 21–23 ppm.
High-Resolution Mass Spectrometry (HRMS) :
Infrared Spectroscopy (IR) :
-
Absorptions at 2927 cm⁻¹ (C–H stretch) and 1157 cm⁻¹ (S=O stretch) confirm the presence of tosyl groups.
Industrial Applications and Formulation
While the primary focus is synthesis, the patent highlights formulations of hydrindacenes as herbicidal agents. For example, 1,1,4,7,7-pentamethyl-S-hydrindacene is emulsified in oil and applied at 16 lbs/acre for grass control . Similar formulations could be extrapolated to the hexamethyl derivative.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
